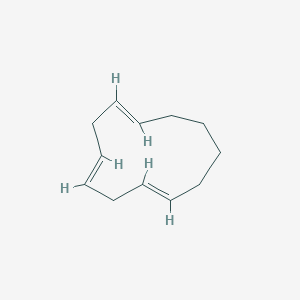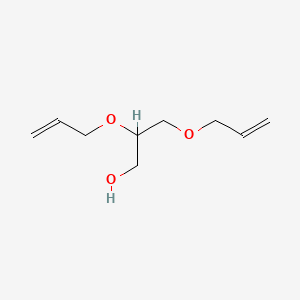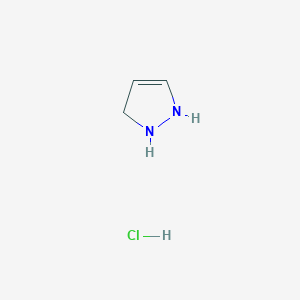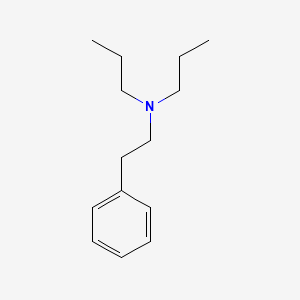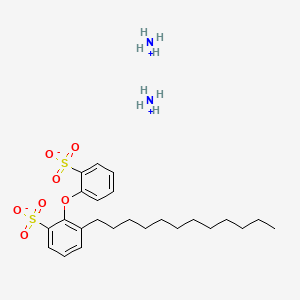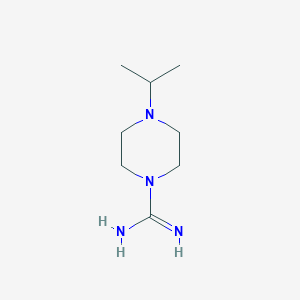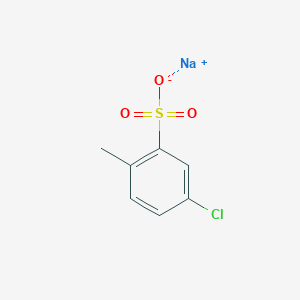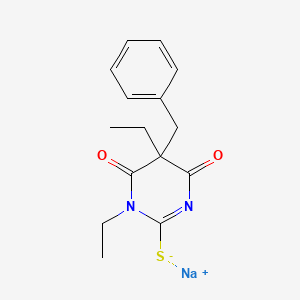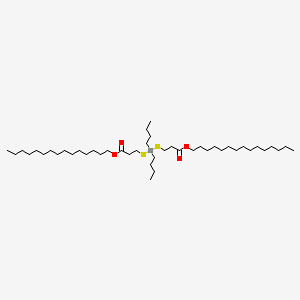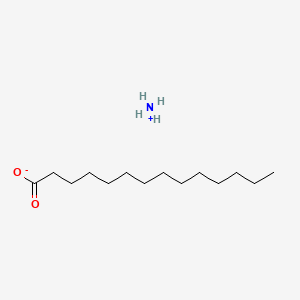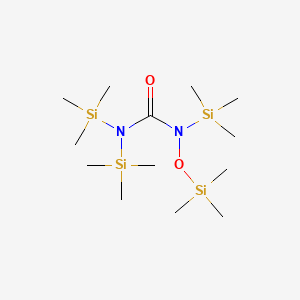
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a chemical compound with the molecular formula C13H36N2O2Si4 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Métodos De Preparación
The synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the reaction of urea with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- include other trimethylsilyl derivatives such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used in the derivatization of compounds for gas chromatography.
Tetramethylsilane: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
The uniqueness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- lies in its combination of urea and multiple trimethylsilyl groups, which provide both stability and reactivity, making it a versatile reagent in various applications.
Propiedades
Número CAS |
64521-18-2 |
|---|---|
Fórmula molecular |
C13H36N2O2Si4 |
Peso molecular |
364.78 g/mol |
Nombre IUPAC |
1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3 |
Clave InChI |
LMLBEVJWYBBWJM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



